

# **Application Notes and Protocols: SHP844 for Studying Noonan Syndrome Mutations**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHP844    |           |
| Cat. No.:            | B15073157 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Noonan syndrome is a common genetic disorder characterized by a range of developmental abnormalities, including distinctive facial features, congenital heart defects, and short stature. [1][2] It belongs to a group of related conditions known as RASopathies, which are caused by mutations in genes that regulate the RAS/mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] Approximately 50% of Noonan syndrome cases are caused by gain-of-function mutations in the PTPN11 gene, which encodes the non-receptor protein tyrosine phosphatase SHP2.[1][3][4] These mutations lead to hyperactivation of the RAS/MAPK pathway, disrupting normal cellular processes.

**SHP844** is a potent and selective allosteric inhibitor of SHP2.[5] It binds to a pocket that stabilizes SHP2 in its inactive conformation, thereby preventing its catalytic activity.[6] This mechanism of action makes **SHP844** a valuable tool for studying the consequences of Noonan syndrome-associated SHP2 mutations and for exploring potential therapeutic strategies. Allosteric inhibitors like **SHP844** have shown promise in modulating the activity of hyperactive SHP2 mutants.[6]

These application notes provide a comprehensive overview of the use of **SHP844** in the context of Noonan syndrome research, including detailed protocols for key experiments and a summary of relevant quantitative data.





## Quantitative Data: Potency of Allosteric SHP2 Inhibitors

The following table summarizes the in vitro potency of **SHP844** and other relevant allosteric SHP2 inhibitors. While direct IC50 values for **SHP844** against specific Noonan syndrome-causing SHP2 mutants are not readily available in the public domain, the data for wild-type SHP2 and the activity of other allosteric inhibitors against mutant forms provide a valuable reference for experimental design.

| Compound | Target         | Assay Type                               | IC50 (μM) | Reference                 |
|----------|----------------|------------------------------------------|-----------|---------------------------|
| SHP844   | Wild-Type SHP2 | Biochemical<br>(Phosphatase<br>Activity) | 18.9      | [5]                       |
| SHP099   | Wild-Type SHP2 | Biochemical<br>(Phosphatase<br>Activity) | 0.07      | Reaction Biology<br>Corp. |
| TNO155   | Wild-Type SHP2 | Biochemical<br>(Phosphatase<br>Activity) | 0.011     | [7]                       |
| RMC-4550 | Wild-Type SHP2 | Biochemical<br>(Phosphatase<br>Activity) | 0.025     | Revolution<br>Medicines   |
| PHPS1    | Wild-Type SHP2 | Biochemical<br>(Phosphatase<br>Activity) | 2.1       | Reaction Biology<br>Corp. |

# Signaling Pathways and Experimental Workflow Noonan Syndrome Signaling Pathway

The diagram below illustrates the central role of SHP2 in the RAS/MAPK signaling cascade and how Noonan syndrome-causing mutations lead to its dysregulation.





Click to download full resolution via product page

Caption: SHP2's role in the RAS/MAPK pathway and its dysregulation in Noonan syndrome.



## **Experimental Workflow for SHP844 Evaluation**

This workflow outlines the key steps to assess the efficacy of **SHP844** in cellular models of Noonan syndrome.

Workflow for SHP844 Evaluation in Noonan Syndrome Models Start Culture cells with Noonan syndrome SHP2 mutations Treat cells with varying concentrations of SHP844 **Biochemical Assay:** Cellular Assays SHP2 Phosphatase Activity Western Blot: Cell Proliferation Assay p-ERK, p-Gab1 Data Analysis and **IC50** Determination End

Click to download full resolution via product page

Caption: A stepwise approach to testing **SHP844**'s effect on Noonan syndrome cells.



## Experimental Protocols SHP2 Phosphatase Activity Assay (Biochemical)

This protocol is adapted for a 384-well plate format to determine the direct inhibitory effect of **SHP844** on the enzymatic activity of wild-type and Noonan syndrome-mutant SHP2.[5][8]

#### Materials:

- Recombinant full-length wild-type and mutant SHP2 proteins
- SHP844 (or other inhibitors) dissolved in DMSO
- Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
- Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
- Activating peptide (for wild-type SHP2): dually phosphorylated IRS-1 peptide[5][8]
- · 384-well black, flat-bottom plates
- Fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm)

#### Procedure:

- Prepare SHP2 Enzyme Solution:
  - For wild-type SHP2, pre-incubate the enzyme with the dually phosphorylated IRS-1 peptide in Assay Buffer for 20 minutes at room temperature to activate it.[8]
  - Noonan syndrome-mutant SHP2 proteins are constitutively active and do not require the activating peptide.[8]
  - Dilute the SHP2 enzyme (wild-type or mutant) to the desired final concentration (e.g., 0.5 nM) in Assay Buffer.
- Compound Plating:
  - Prepare serial dilutions of SHP844 in DMSO.



- Add a small volume (e.g., 50 nL) of the SHP844 dilutions or DMSO (vehicle control) to the wells of the 384-well plate.
- Enzyme Addition and Incubation:
  - Add 20 μL of the prepared SHP2 enzyme solution to each well containing the compound.
  - Incubate the plate for 15 minutes at 37°C.
- Reaction Initiation:
  - Prepare the DiFMUP substrate solution in Assay Buffer to a final concentration of 100 μM.
  - Add 5 μL of the DiFMUP solution to each well to start the reaction.
- Data Acquisition:
  - Immediately begin reading the fluorescence intensity kinetically every 1-2 minutes for 60 minutes at 37°C.
- Data Analysis:
  - Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence increase.
  - Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
  - Plot the percentage of inhibition versus the logarithm of the SHP844 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Western Blot for ERK and Gab1 Phosphorylation (Cellular)

This protocol assesses the effect of **SHP844** on the downstream signaling of the RAS/MAPK pathway in cells expressing Noonan syndrome-associated SHP2 mutations.[3][9]

Materials:



- Cell lines expressing wild-type or Noonan syndrome-mutant SHP2 (e.g., HEK293, fibroblasts)
- · Complete cell culture medium
- Serum-free medium
- SHP844 dissolved in DMSO
- Growth factor (e.g., EGF, FGF) for stimulation
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and Western blotting apparatus
- PVDF membranes
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Gab1 (Tyr627), anti-total-Gab1
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

#### Procedure:

- Cell Culture and Treatment:
  - Plate cells in 6-well plates and grow to 70-80% confluency.
  - Serum-starve the cells for 16-24 hours.
  - Pre-treat the cells with various concentrations of SHP844 or DMSO (vehicle control) for 1 2 hours.
- Cell Stimulation:



- Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 5-10 minutes.
- Cell Lysis:
  - Wash the cells with ice-cold PBS.
  - · Lyse the cells in ice-cold Lysis Buffer.
  - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
  - Normalize protein amounts and prepare samples with Laemmli buffer.
  - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane and detect the signal using a chemiluminescent substrate.
- Data Analysis:
  - Quantify band intensities using densitometry software.
  - Normalize the phosphorylated protein levels to the total protein levels.
  - Compare the levels of phosphorylated proteins in SHP844-treated cells to the vehicletreated control.

## **Cell Proliferation Assay**

## Methodological & Application





This assay measures the effect of **SHP844** on the proliferation of cells harboring Noonan syndrome mutations.[11][12]

#### Materials:

- Cell lines expressing wild-type or Noonan syndrome-mutant SHP2
- Complete cell culture medium
- SHP844 dissolved in DMSO
- 96-well clear, flat-bottom plates
- Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)
- Luminometer or absorbance plate reader

#### Procedure:

- · Cell Seeding:
  - Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in complete medium.
  - · Allow cells to attach overnight.
- · Compound Treatment:
  - The next day, replace the medium with fresh medium containing serial dilutions of SHP844 or DMSO (vehicle control).
- Incubation:
  - Incubate the plate for 3-5 days.
- Viability Measurement:
  - At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.



- Incubate for the recommended time.
- Measure luminescence or absorbance using a plate reader.
- Data Analysis:
  - Normalize the data to the vehicle control (100% proliferation).
  - Plot the percentage of proliferation versus the logarithm of the SHP844 concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

## Conclusion

SHP844 represents a valuable chemical probe for dissecting the role of SHP2 in Noonan syndrome pathogenesis. The protocols outlined above provide a framework for characterizing the biochemical and cellular effects of SHP844 on various Noonan syndrome-associated SHP2 mutants. By quantifying the inhibition of SHP2 phosphatase activity and its downstream signaling, researchers can gain critical insights into the therapeutic potential of allosteric SHP2 inhibition for this disorder. The provided data on similar compounds suggest that allosteric inhibitors can be effective against hyperactive SHP2, though the sensitivity may vary between different mutations.[6] Further studies are warranted to establish a comprehensive profile of SHP844 against a panel of Noonan syndrome-causing mutations.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | Modeling (not so) rare developmental disorders associated with mutations in the protein-tyrosine phosphatase SHP2 [frontiersin.org]
- 2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]

## Methodological & Application





- 3. Noonan syndrome-causing SHP2 mutants inhibit insulin-like growth factor 1 release via growth hormone-induced ERK hyperactivation, which contributes to short stature PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on the Clinical and Molecular Characterization of Noonan Syndrome and Other RASopathies: A Retrospective Study and Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel therapeutic perspectives in Noonan syndrome and RASopathies PMC [pmc.ncbi.nlm.nih.gov]
- 7. The docking protein Gab1 is the primary mediator of EGF-stimulated activation of the PI-3K/Akt cell survival pathway PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors PMC [pmc.ncbi.nlm.nih.gov]
- 10. MEK-ERK pathway modulation ameliorates disease phenotypes in a mouse model of Noonan syndrome associated with the Raf1L613V mutation PMC [pmc.ncbi.nlm.nih.gov]
- 11. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway | Cancer Biology & Medicine [cancerbiomed.org]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: SHP844 for Studying Noonan Syndrome Mutations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073157#shp844-application-in-studying-noonan-syndrome-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com